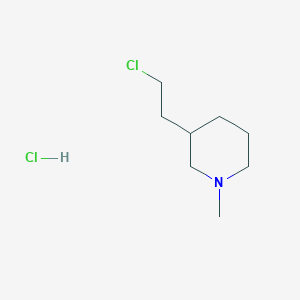

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride” belong to a class of chemicals known as alkylating agents . These compounds are often used in the production of various industrial chemicals and pharmaceuticals .

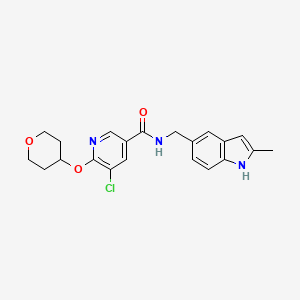

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a methyl group attached to the nitrogen atom, and a 2-chloroethyl group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Alkylating agents, such as “this compound”, are reactive compounds that can form covalent bonds with other molecules . They are often used in chemical reactions to introduce alkyl groups into other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Alkylating agents are typically stable compounds that are reactive towards nucleophiles .Scientific Research Applications

Chemical Synthesis and Purification

One area of application involves the synthesis and purification of chemical compounds for use in pharmaceuticals and pesticides. For instance, Su Li (2005) explored methods to separate and purify photochlorinated products of 3-methylpyridine, an intermediate in the manufacturing of various medicines and pesticides. This research emphasizes the importance of chemical intermediates in developing and producing complex chemical entities, suggesting similar applications for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in synthesizing and purifying chemical products with high purity levels (Su Li, 2005).

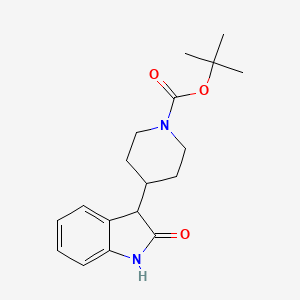

Molecular Structure Analysis

Another application is in the field of crystallography and molecular structure analysis. Z. Dega-Szafran et al. (2006) investigated the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, highlighting the detailed analysis of molecular structures through X-ray diffraction. This type of research provides valuable insights into the molecular and crystal structure of chemical compounds, which is crucial for understanding their chemical behavior and properties (Z. Dega-Szafran et al., 2006).

Catalysis and Reaction Mechanisms

Research on the role of catalysts in chemical reactions represents another potential application. For example, M. Egorova and R. Prins (2006) studied how 2-Methylpyridine and 2-methylpiperidine influenced the hydrogenation pathway in hydrodesulfurization processes. This research underscores the significance of understanding how various compounds can affect catalytic reactions, which is essential for developing more efficient and selective catalytic processes (M. Egorova & R. Prins, 2006).

Analytical Chemistry

In the realm of analytical chemistry, compounds similar to 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride are used in developing analytical methods. Liyu Yang et al. (2004) developed a liquid chromatography-tandem mass spectrometric method for determining SCH 211803 in plasma, showcasing the utility of chemical compounds in enhancing analytical techniques for biological and chemical research (Liyu Yang et al., 2004).

Environmental Science

Finally, the study of chlorinated hydrocarbons' recovery from aqueous solutions by Y. Seo and H. Lee (2001) illustrates the environmental applications of chemical compounds. This research on a hydrate-based recovery process for chlorinated hydrocarbons indicates potential environmental applications for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in removing pollutants from water, contributing to environmental protection and sustainability (Y. Seo & H. Lee, 2001).

Mechanism of Action

Target of Action

Similar compounds, known as alkylating agents, are capable of covalently modifying a variety of intracellular targets .

Mode of Action

The mode of action of 3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride involves interactions with its targets that lead to changes within the cell. Alkylating agents, a group to which this compound likely belongs, function by covalently modifying intracellular targets .

Biochemical Pathways

Alkylating agents are known to cause a variety of lesions within the cell, complicating the picture of their biochemical impact .

Pharmacokinetics

For example, the plasma pharmacokinetics of 1-(2-chloroethyl)-3-(2,6-dioxo-1-piperidyl)-1-nitrosourea (PCNU) were determined in rats and in patients receiving PCNU chemotherapy .

Result of Action

Alkylating agents, a group to which this compound likely belongs, are known to produce numerous types of lesions within tumor cells .

Safety and Hazards

properties

IUPAC Name |

3-(2-chloroethyl)-1-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYNOMWGLDNNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)

![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)

![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

![1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B2720818.png)

![N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/no-structure.png)

![Triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2720820.png)